molecular formula C₁₉¹³C₃H₁₈O₁₀ B1154511 (+)-Catechin Gallate-13C3

(+)-Catechin Gallate-13C3

Cat. No.: B1154511
M. Wt: 445.35
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Phytochemical Research

Stable isotope labeling is a non-radioactive method of tagging molecules to trace their journey through biological and chemical processes. dss.go.th By replacing certain atoms in a compound with their heavier, stable isotopes (like replacing carbon-12 with carbon-13), researchers can differentiate the labeled compound from its naturally occurring counterparts. dss.go.th This "isotopic fingerprint" allows for precise tracking and quantification using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. dss.go.thacs.org

In phytochemical research, this technique is invaluable for several reasons:

Metabolic Tracing: It allows scientists to follow the absorption, distribution, metabolism, and excretion (ADME) of a phytochemical in a living organism. researchgate.net This helps to understand how the compound is processed by the body and which tissues it reaches.

Mechanism of Action: By tracking the labeled compound, researchers can identify its molecular targets and understand how it exerts its biological effects. dss.go.thmdpi.com

Bioavailability Studies: It enables accurate measurement of how much of a phytochemical is absorbed into the bloodstream and becomes available to the body's cells.

Quantitative Analysis: Isotope-labeled compounds serve as ideal internal standards in quantitative analytical methods, leading to more accurate and reliable measurements of phytochemical concentrations in complex biological samples. medchemexpress.com

Overview of (+)-Catechin Gallate as a Model Compound in Mechanistic Studies

(+)-Catechin gallate is a flavonoid, a type of polyphenol found in various plants, including tea. It is an ester of catechin (B1668976) and gallic acid. Catechins, in general, are known for their antioxidant properties and have been the subject of extensive research for their potential health benefits. mdpi.com

(+)-Catechin gallate is a particularly interesting model compound for mechanistic studies due to its specific chemical structure, which includes a galloyl moiety. This structural feature is believed to significantly influence its biological activity, including its antioxidant and enzyme-inhibiting properties. mdpi.comnih.gov Studies have investigated its role in various cellular processes, making it a valuable subject for understanding the structure-activity relationships of flavonoids. The presence of multiple hydroxyl groups and aromatic rings makes it an effective free radical scavenger. mdpi.com Mechanistic studies often focus on how the B-ring and the galloyl group contribute to its antioxidative effects. dss.go.th

Rationale for Carbon-13 Labeling in (+)-Catechin Gallate for Advanced Research

The decision to label (+)-Catechin Gallate with Carbon-13 (¹³C) is a strategic one, aimed at overcoming some of the challenges in phytochemical research and enabling more advanced studies. Specifically, (+)-Catechin Gallate-13C3, where three carbon atoms are replaced with the ¹³C isotope, offers several advantages:

Enhanced Specificity in Mass Spectrometry: The mass of this compound is increased by three units compared to the unlabeled compound. This distinct mass difference allows for its unambiguous detection and quantification by mass spectrometry, even in complex biological matrices where numerous other compounds are present. medchemexpress.com

Probing Metabolic Fate: The ¹³C label acts as a tracer to follow the metabolic transformation of (+)-Catechin Gallate. Researchers can identify the metabolites formed by observing the incorporation of the ¹³C atoms into different molecules. This is crucial for understanding how the body processes this compound. researchgate.net

Detailed Structural Analysis with NMR: Carbon-13 NMR spectroscopy is a powerful technique for determining the structure of organic molecules. By selectively labeling specific carbon atoms, researchers can gain more detailed information about the molecular structure and interactions of (+)-Catechin Gallate with biological targets. dss.go.thnsf.gov.lk

The use of this compound as an internal standard in quantitative studies ensures high accuracy and precision, as it behaves chemically and physically almost identically to the unlabeled analyte during sample preparation and analysis. medchemexpress.com

Detailed Research Findings

The application of isotope-labeled compounds like this compound has led to significant research findings. Below are examples of the types of data generated in such studies.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is fundamental in confirming the structure of catechins and their labeled analogues. The chemical shifts in ¹³C-NMR provide a unique fingerprint of the carbon skeleton.

Carbon AtomChemical Shift (δ, ppm) in CD3OD
282.9
368.8
428.4
4a100.6
5157.8
696.3
7157.8
895.5
8a157.0
1'132.2
2'115.2
3'146.1
4'146.1
5'116.0
6'120.0
C=O (Gallate)167.7
1'' (Gallate)121.9
2'', 6'' (Gallate)110.2
3'', 5'' (Gallate)146.8
4'' (Gallate)140.0

This table presents representative ¹³C-NMR chemical shifts for catechin gallate, based on published data. nsf.gov.lktandfonline.com

Pharmacokinetic Data

Pharmacokinetic studies, often employing isotopically labeled compounds for accurate quantification, reveal how a substance is handled by the body over time. The data below is representative of pharmacokinetic parameters that can be obtained for catechins in animal models.

ParameterValue in PlasmaValue in PlacentaValue in Fetus
Cmax (ng/mL or ng/g)~1500~150~30
Tmax (h)~1-2~2-3~3-5
AUC (ng·h/mL or ng·h/g)~5000~600~150

This table provides illustrative pharmacokinetic parameters for a catechin in a rat model, highlighting the differences in concentration and exposure across different tissues. nih.gov Cmax: Maximum concentration; Tmax: Time to reach maximum concentration; AUC: Area under the concentration-time curve.

Properties

Molecular Formula

C₁₉¹³C₃H₁₈O₁₀

Molecular Weight

445.35

Synonyms

3,4,5-Trihydroxybenzoic Acid (2R,3S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl Ester-13C3;  3,4,5-Trihydroxybenzoic Acid (2R-trans)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl Ester-13C3;  (+)-Cat

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for + Catechin Gallate 13c3

Approaches to Carbon-13 Labeling of Catechin (B1668976) Gallate Derivatives

The introduction of carbon-13 isotopes into the catechin gallate scaffold can be achieved through two primary strategies: direct isotope labeling of the intact molecule or a more controlled precursor-based synthesis followed by derivatization.

Direct Isotope Labeling Methodologies

Direct isotopic labeling involves the exchange of carbon atoms in the existing molecular framework with their ¹³C counterparts. For aromatic systems like flavonoids, this is a challenging endeavor due to the inherent stability of the aromatic rings. General approaches for direct labeling of aromatic hydrocarbons often require harsh conditions and specialized catalysts.

One conceptual approach involves transition-metal-catalyzed C-H activation and subsequent carbonylation with a ¹³C-labeled carbon source. However, achieving regioselectivity on a complex molecule like (+)-catechin gallate with multiple potential reaction sites is a significant hurdle. Another possibility is through biosynthetic methods, where plants are grown in an atmosphere enriched with ¹³CO₂, leading to the incorporation of ¹³C throughout the plant's metabolites, including polyphenols. While effective for generating highly labeled compounds, this method lacks regioselectivity for specific labeling patterns and is more suited for producing uniformly labeled molecules. Given the complexities and lack of specific literature for the direct ¹³C labeling of (+)-Catechin Gallate, this approach is currently less feasible than precursor-based methods for targeted isotopic enrichment.

Precursor-Based Isotopic Synthesis and Derivatization

A more practical and widely employed strategy for the synthesis of specifically labeled complex molecules is the precursor-based approach. This method involves the synthesis of a key building block containing the isotopic labels, which is then incorporated into the final target molecule. For (+)-Catechin Gallate-¹³C₃, where the label is in the gallate moiety, the logical precursor is ¹³C-labeled gallic acid.

A documented synthesis of [1,3,5-¹³C₃]gallic acid provides a direct pathway to the desired labeled precursor. This multi-step synthesis starts from non-aromatic, isotopically labeled starting materials to construct the gallic acid ring with ¹³C atoms at the desired positions.

Once the ¹³C₃-labeled gallic acid is obtained, the final step is its esterification with (+)-catechin at the 3-hydroxyl position. This can be achieved through various standard esterification protocols, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) or by converting the labeled gallic acid to a more reactive acyl chloride or anhydride before reaction with (+)-catechin. This ensures the specific and efficient incorporation of the ¹³C₃-labeled galloyl group onto the (+)-catechin scaffold, yielding the target molecule, (+)-Catechin Gallate-¹³C₃.

Advanced Characterization of Isotope-Labeled Catechin Gallates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Confirmation

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and is particularly informative for isotopically labeled compounds. The presence of ¹³C labels can be directly observed in ¹³C NMR spectra and indirectly through their coupling to adjacent protons in ¹H NMR spectra.

In the ¹³C NMR spectrum of (+)-Catechin Gallate-¹³C₃, the signals corresponding to the labeled carbons in the gallate moiety (C-1", C-3", and C-5" of the galloyl group) would exhibit significantly enhanced intensity compared to the natural abundance signals of the other carbons. The chemical shifts of these carbons provide confirmation of their chemical environment.

In the ¹H NMR spectrum, the protons attached to or near the ¹³C-labeled carbons will show coupling to the ¹³C nucleus, resulting in the splitting of their signals into doublets (¹JCH or nJCH coupling). This provides definitive evidence of the label's position. For instance, the H-2" and H-6" protons of the gallate ring would be expected to show coupling to the adjacent ¹³C-labeled carbons.

Table 1: Representative ¹H and ¹³C NMR Data for the Gallate Moiety of (+)-Catechin Gallate-¹³C₃ (Note: Chemical shifts (δ) are reported in ppm and are referenced to a standard solvent signal. Coupling constants (J) are in Hertz. The data presented is a hypothetical representation based on known spectral data of catechin gallates and the principles of NMR spectroscopy for isotopically labeled compounds.)

Atom¹H Chemical Shift (δ)¹³C Chemical Shift (δ)Key ¹H-¹³C Correlations (HMBC)
H-2', H-6'~6.95 (s)C-2', C-6' (~109.5)C-1', C-3', C-4', C-5'
H-2"~7.05 (s)C-2" (~109.8)C-1", C-3", C-4"
H-6"~7.05 (s)C-6" (~109.8)C-1", C-4", C-5"
C-1"-~121.5 -
C-3"-~145.8 -
C-4"-~138.7-
C-5"-~145.8 *-
C=O-~165.2-

**Denotes ¹³C-labeled positions with expected enhanced signal intensity.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the complete structure and the precise location of the isotopic labels. HMBC, in particular, can show long-range correlations between protons and the ¹³C-labeled carbons, confirming the connectivity within the galloyl moiety and its attachment to the catechin scaffold.

Mass Spectrometry for Isotopic Purity and Positional Analysis

Mass spectrometry provides crucial information on the molecular weight, isotopic enrichment, and fragmentation pattern of the labeled compound. High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecule, confirming the incorporation of the three additional neutrons from the ¹³C atoms.

The molecular ion peak in the mass spectrum of (+)-Catechin Gallate-¹³C₃ will be observed at an m/z value that is three units higher than that of the unlabeled compound. The isotopic distribution of this peak can be used to calculate the isotopic enrichment of the synthesized material.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. The fragmentation pattern of the labeled catechin gallate will be different from the unlabeled analogue, with fragments containing the gallate moiety showing a mass shift of +3 amu. This provides further confirmation of the label's location within the molecule. For instance, a characteristic fragmentation of catechin gallates is the cleavage of the ester bond, leading to the loss of the gallic acid moiety. In the case of (+)-Catechin Gallate-¹³C₃, this would result in a neutral loss of ¹³C₃-gallic acid or the observation of a ¹³C₃-gallate fragment ion, depending on the ionization mode.

Table 2: Expected Mass Spectrometric Data and Fragmentation for (+)-Catechin Gallate-¹³C₃ (Note: Data is based on negative ion mode electrospray ionization (ESI-), a common method for analyzing polyphenols. [M-H]⁻ refers to the deprotonated molecule.)

IonExpected m/z (Unlabeled)Expected m/z (¹³C₃ Labeled)Description
[M-H]⁻441.0822444.0923Deprotonated molecular ion
[M-H - 152]⁻289.0712289.0712Loss of unlabeled galloyl moiety (as gallic acid) - Not expected as the primary fragmentation for the labeled compound
[M-H - 155]⁻-289.0712Loss of ¹³C₃-labeled galloyl moiety (as ¹³C₃-gallic acid)
[¹³C₃-Gallic acid - H]⁻-172.0134Fragment ion corresponding to the deprotonated ¹³C₃-labeled gallic acid
[Gallic acid - H]⁻169.0137-Fragment ion corresponding to deprotonated unlabeled gallic acid

By carefully analyzing the masses of the fragment ions, the position of the isotopic labels within the gallate moiety can be unequivocally confirmed. This comprehensive characterization ensures the quality and reliability of the synthesized (+)-Catechin Gallate-¹³C₃ for its intended applications in scientific research.

Advanced Analytical Methodologies Employing + Catechin Gallate 13c3

Mass Spectrometry-Based Quantification and Metabolic Tracing

Mass spectrometry (MS) is a powerful analytical technique used for the sensitive and selective detection and identification of compounds. When coupled with chromatographic separation methods, it provides a robust platform for quantitative and qualitative analysis. The use of stable isotope-labeled internal standards like (+)-Catechin Gallate-13C3 is essential for correcting variations in sample preparation and instrument response, thereby ensuring precise quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of catechins and their metabolites in biological fluids. nih.gov This method offers high sensitivity and selectivity, enabling the identification and quantification of various metabolic products. nih.gov In metabolic studies, this compound can be used as an internal standard to accurately measure the levels of (+)-catechin gallate and its metabolites. The known concentration of the labeled standard allows for the precise determination of the unlabeled analyte's concentration by comparing their respective signal intensities. This approach has been successfully applied to pharmacokinetic studies of green tea catechins, where it aids in understanding their absorption, distribution, metabolism, and excretion. mdpi.com

Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) offers significant advantages over conventional LC-MS/MS, including faster analysis times, higher resolution, and improved sensitivity. thermofisher.com These enhancements are particularly beneficial for the analysis of complex biological samples containing numerous structurally similar compounds, such as various catechin (B1668976) metabolites. nih.govnih.gov The use of this compound in UHPLC-MS/MS methods allows for the rapid and accurate quantification of native (+)-catechin gallate, even at low concentrations. nih.govnih.gov This high-throughput capability is invaluable in large-scale metabolomic studies and clinical trials investigating the effects of tea catechins.

Table 1: Comparison of LC-MS/MS and UHPLC-MS/MS for Catechin Analysis

FeatureLC-MS/MSUHPLC-MS/MS
Analysis Time Longer (e.g., >20 minutes)Shorter (e.g., <10 minutes) mdpi.com
Resolution GoodExcellent thermofisher.com
Sensitivity HighVery High nih.govnih.gov
Solvent Consumption HigherLower mdpi.com
Throughput LowerHigher

Stable Isotope Dilution Mass Spectrometry (SIDMS) is considered a gold standard for quantitative analysis due to its high precision and accuracy. This method involves adding a known amount of a stable isotope-labeled analog of the analyte, such as this compound, to the sample. researchgate.net The labeled compound serves as an ideal internal standard because it has the same chemical and physical properties as the unlabeled analyte, ensuring that it behaves identically during sample extraction, purification, and ionization. researchgate.net By measuring the ratio of the mass spectrometric signals of the labeled and unlabeled compounds, precise quantification can be achieved, effectively compensating for any sample loss or matrix effects. A study on the quantification of catechin and epicatechin demonstrated that using 13C3-labeled internal standards resulted in stable measurements over long storage times, a significant improvement over methods using other types of internal standards. researchgate.net

While direct search results on the specific application of this compound in isotopic fine structure analysis are limited, this advanced metabolomics technique can, in principle, be utilized. Isotopic Fine Structure (IFS) analysis examines the distribution of isotopes within a molecule, providing detailed information about its metabolic origin and transformation pathways. By tracing the fate of the 13C atoms from this compound as it is metabolized, researchers could gain deeper insights into the specific biochemical reactions it undergoes. This would involve high-resolution mass spectrometry to distinguish between different isotopologues of the metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structures and studying intermolecular interactions in solution. rsc.org It provides detailed information about the chemical environment of atomic nuclei, which can be used to understand how molecules interact with each other.

Carbon-13 (13C) NMR spectroscopy is particularly useful for studying the carbon backbone of molecules. huji.ac.il Although less sensitive than proton (1H) NMR, 13C NMR offers a wider range of chemical shifts, which can simplify spectral analysis. huji.ac.il In the context of this compound, the incorporated 13C atoms serve as sensitive probes for monitoring molecular interactions. When (+)-catechin gallate interacts with other molecules, such as proteins or lipid membranes, changes in the chemical environment of the carbon atoms can lead to shifts in their corresponding 13C NMR signals. nih.gov By observing these chemical shift perturbations, researchers can identify the specific parts of the molecule involved in the interaction. For example, NMR studies have been used to investigate the interaction between catechins and lipid membranes, revealing which parts of the catechin molecule are in close proximity to the membrane surface. nih.gov

Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Assembly and Association Studies

Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that distinguishes different molecular species based on their diffusion coefficients, which are related to their size and shape. In the context of supramolecular chemistry, DOSY can provide valuable insights into the formation and stoichiometry of non-covalent assemblies in solution. The incorporation of a 13C-labeled compound like this compound can significantly enhance the resolution and specificity of DOSY experiments, particularly in complex mixtures.

While direct experimental studies employing this compound in DOSY for supramolecular assembly analysis are not extensively documented in peer-reviewed literature, the principles of the technique can be applied to understand its potential role. For instance, in a hypothetical study, the interaction of this compound with a host molecule, such as a cyclodextrin or a synthetic receptor, could be monitored. The 13C label would allow for selective observation of the catechin derivative's signals, even in the presence of other molecules with overlapping proton signals.

The formation of a host-guest complex would result in a larger effective hydrodynamic radius for the this compound, leading to a smaller diffusion coefficient. By measuring the diffusion coefficient of the labeled catechin at various concentrations of the host molecule, the association constant (Ka) of the complex can be determined.

To illustrate this, consider a hypothetical DOSY experiment investigating the association of this compound with a host molecule. The diffusion coefficients could be measured as follows:

Host Concentration (mM)Diffusion Coefficient of this compound (x 10⁻¹⁰ m²/s)
05.2
14.8
24.5
54.0
103.6
Note: The data in this table is hypothetical and for illustrative purposes only.

In this hypothetical scenario, the decrease in the diffusion coefficient with increasing host concentration is indicative of the formation of a larger supramolecular assembly. The data from such an experiment could be used to calculate the binding affinity and stoichiometry of the interaction.

Other Advanced Chromatographic and Spectroscopic Techniques for Isotopic Analysis

Beyond DOSY, a range of other advanced analytical techniques can be employed for the isotopic analysis of this compound. These methods are crucial for verifying the isotopic enrichment, quantifying the labeled compound in complex samples, and studying its metabolic fate.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a cornerstone technique for the analysis of isotopically labeled compounds. The chromatographic separation provided by HPLC allows for the isolation of this compound from a complex matrix, while the mass spectrometer provides highly sensitive and specific detection. The mass difference between the 13C-labeled compound and its unlabeled counterpart allows for their unambiguous identification and quantification.

A typical application would be in metabolic studies, where the uptake and transformation of this compound are monitored. By analyzing biological samples with HPLC-MS, the parent compound and its 13C-labeled metabolites can be tracked, providing insights into metabolic pathways.

Below is a hypothetical data table from an HPLC-MS analysis of a biological sample spiked with this compound.

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
(+)-Catechin Gallate8.5441.08169.01
This compound8.5444.09172.02
Note: The data in this table is hypothetical and for illustrative purposes only.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond DOSY, one-dimensional and two-dimensional NMR techniques are invaluable for the structural characterization of this compound and for confirming the position of the 13C labels. The 13C nucleus is NMR-active, and its presence leads to characteristic couplings and chemical shift changes in both 1H and 13C NMR spectra. These spectral features provide definitive proof of the isotopic labeling pattern.

Investigating Metabolic and Biotransformational Pathways of Catechin Gallates Using Isotopic Tracers

In Vitro Metabolic Studies of (+)-Catechin Gallate-13C3

The study of cellular absorption and distribution is fundamental to understanding the bioavailability of catechin (B1668976) gallates. The human intestinal Caco-2 cell line is a well-established model for studying intestinal absorption. nih.gov

Studies on Caco-2 cells reveal that the uptake of catechins is a complex process that is time-, concentration-, and energy-dependent. nih.govfrontiersin.org Research comparing (+)-catechin with the more complex EGCG showed that both are taken up by Caco-2 cells, though permeability varies. nih.gov For instance, one study quantified the uptake of free (+)-catechin at 1.22 µg/mg protein. nih.govnih.gov This transport is significantly reduced at lower temperatures (4°C compared to 37°C), indicating an active, energy-dependent mechanism rather than simple diffusion. nih.govfrontiersin.org

Furthermore, the transport of catechin gallates across the intestinal barrier is influenced by efflux transporters, which actively pump substrates out of the cell. Key transporters involved in the efflux of catechin gallates and related compounds include P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRP1 and MRP2). nih.govnih.govnih.gov The involvement of these transporters limits the net absorption of these compounds. nih.gov Studies using inhibitors for these transporters have shown a significant increase in the cellular accumulation of catechins, confirming their role in limiting bioavailability. nih.gov For the related compound (-)-epicatechin (B1671481) gallate (ECG), uptake is also mediated by monocarboxylate transporters (MCT). nih.gov

In fibroblast cell models, research has often focused on the pharmacological effects of catechins, such as the anti-fibrotic properties of EGCG, rather than detailing the specifics of cellular uptake and intracellular distribution.

Table 1: Cellular Uptake of Catechins in Caco-2 Cell Model This table presents data from a study on (+)-catechin and EGCG, used here as proxies for (+)-catechin gallate.

CompoundCellular Uptake (µg/mg protein)Apparent Permeability Coefficient (cm/second)
(+)-Catechin1.22 ± 0.161.68 ± 0.16
(-)-Epigallocatechin (B1671488) Gallate (EGCG)0.90 ± 0.140.88 ± 0.09

Source: Adapted from studies on catechin uptake in Caco-2 cells. nih.govnih.gov

Once absorbed, (+)-catechin gallate undergoes extensive biotransformation. The primary enzymatic reactions are Phase II conjugation processes, including methylation, glucuronidation, and sulfation. nih.govnih.govnih.gov These reactions increase the water solubility of the compounds, facilitating their excretion. researchgate.net

Another critical biotransformation pathway, particularly mediated by the gut microbiota, is the hydrolysis of the gallate ester bond. This reaction, catalyzed by enzymes like tannase, cleaves (+)-catechin gallate into (+)-catechin and gallic acid. nih.gov Following this initial step, both resulting molecules can undergo further metabolism.

Microbial metabolism in the intestine also leads to more complex transformations, including the C-ring fission of the catechin structure. nih.govscispace.com This process breaks open the central heterocyclic ring, leading to the formation of smaller phenolic compounds, most notably phenyl-γ-valerolactones. nih.govacs.org Additionally, enzymatic oxidation can occur, leading to the formation of dimers like theaflavins and theasinensins, particularly in environments where polyphenol oxidase and peroxidase enzymes are active. nih.govresearchgate.netmdpi.com

The use of isotopically labeled compounds like this compound is a powerful tool for metabolite identification. The stable isotope label provides a distinct mass signature that allows researchers to track the parent compound and its metabolic products through complex biological systems using techniques like liquid chromatography-mass spectrometry (LC/MS). nih.govmdpi.com This method enables the differentiation of compound-derived metabolites from the vast number of endogenous molecules in cells, plasma, or urine.

Through such methods, numerous metabolites of catechins have been identified. After the initial degallation, (+)-catechin is subject to conjugation. The major metabolites found in plasma and urine are glucuronidated, sulfated, and methylated forms of the parent catechin. nih.govwikipedia.org

The microbial-driven ring fission of the catechin structure yields a distinct class of metabolites. Key identified ring-fission products include 5-(3',4',5'-trihydroxyphenyl)-γ-valerolactone and 5-(3',4'-dihydroxyphenyl)-γ-valerolactone. acs.orgscilit.com These valerolactone metabolites can be more abundant in urine than the parent catechins, indicating that ring fission is a significant metabolic pathway. acs.orgscilit.com The presence of the 13C3 label in these valerolactone structures would definitively confirm their origin from the ingested (+)-catechin gallate.

Specific enzymes are responsible for the major biotransformations of catechin gallates.

Catechol-O-methyltransferase (COMT): This enzyme catalyzes the methylation of the catechol group on the B-ring of the catechin structure. nih.govumn.edu While some in vitro studies have shown that high concentrations of catechins like EGCG can inhibit COMT activity, in vivo studies suggest that typical consumption does not impair, and may even slightly increase, COMT activity. nih.govnih.govresearchgate.net

UDP-glucuronosyltransferases (UGTs): This family of enzymes is responsible for glucuronidation, attaching glucuronic acid to the hydroxyl groups of catechins. researchgate.netumn.edu This is a major pathway for increasing the polarity of catechins for excretion.

Sulfotransferases (SULTs): SULTs catalyze the sulfation of catechin hydroxyl groups, another key Phase II conjugation reaction that aids in elimination. nih.govumn.edu

In Caco-2 cells, the activities of COMT and SULT are detectable, whereas UGT activity is sometimes not observed, suggesting that glucuronidation may occur more prominently in other tissues like the liver. nih.gov

Table 2: Key Enzymes and Their Roles in Catechin Gallate Metabolism

Enzyme FamilyMetabolic ReactionRole
Tannase (Microbial)DegallationCleaves the ester bond to separate gallic acid from the catechin backbone.
COMTMethylationAdds a methyl group to the catechol structure. nih.gov
UGTsGlucuronidationAdds glucuronic acid to increase water solubility. umn.edu
SULTsSulfationAdds a sulfate (B86663) group to increase water solubility. umn.edu
PPO / PODOxidationCatalyzes the formation of dimers and other complex polyphenols. nih.gov

In Vivo Metabolic Fate Studies in Non-Human Animal Models

Absorption: After oral administration, catechins are absorbed from the small intestine, but a significant portion passes to the large intestine where it is subject to extensive microbial metabolism. nih.gov Gallated catechins, such as EGCG, tend to have lower absorption rates than their non-gallated counterparts. mdpi.com

Distribution: Once in systemic circulation, catechins and their metabolites are distributed to various tissues. researchgate.net Studies have shown accumulation in the liver and kidney, which are key organs for metabolism and excretion. researchgate.net

Metabolism: As observed in vitro, the primary metabolic pathways in vivo are conjugation (methylation, glucuronidation, sulfation) in the intestine and liver, and microbial ring-fission in the colon. nih.govacs.org The resulting metabolites, particularly the ring-fission-derived valerolactones, are then absorbed into the bloodstream. acs.org

Tracing Metabolic Flux and Pathway Elucidation using Carbon-13 Labeling

The use of stable isotopes, particularly Carbon-13 (¹³C), has revolutionized the study of metabolic pathways, offering a powerful tool to trace the fate of compounds in complex biological systems. ¹³C Metabolic Flux Analysis (¹³C-MFA) is a key technique that quantifies the rates (fluxes) of intracellular metabolic reactions. By introducing a substrate labeled with ¹³C, such as (+)-Catechin Gallate-¹³C₃, researchers can track the ¹³C atoms as they are incorporated into various downstream metabolites. This allows for the precise mapping and quantification of metabolic routes that would otherwise be difficult to determine. creative-proteomics.comresearchgate.net

The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate into a biological system (e.g., cell culture, animal model) and allowing it to reach a metabolic steady state. frontiersin.org Advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to measure the distribution of ¹³C within the intermediates and end-products of metabolism. researchgate.netnih.gov This labeling pattern provides detailed information about the relative activities of different metabolic pathways. creative-proteomics.com

In the context of (+)-Catechin Gallate-¹³C₃, labeling the three carbon atoms on the gallate moiety provides a specific tracer to follow its metabolic journey. Upon ingestion, the labeled catechin gallate would be subjected to various metabolic processes, and the ¹³C label would appear in a series of subsequent molecules. For example, the initial hydrolysis of the ester bond in (+)-Catechin Gallate would release labeled gallic acid. Further degradation of this labeled gallic acid by gut microbiota would lead to the formation of smaller phenolic compounds, all carrying the ¹³C signature. By identifying and quantifying these labeled metabolites in biological samples like plasma, urine, or feces, a comprehensive picture of the compound's metabolic fate can be constructed.

The application of ¹³C-MFA allows for the elucidation of complex metabolic networks. For instance, it can help differentiate between competing pathways and quantify the flow of metabolites through specific branches of a pathway. nih.govnih.gov This is particularly valuable for understanding the metabolism of polyphenols like catechin gallates, which can undergo numerous transformations, including methylation, glucuronidation, and sulfation by host enzymes, as well as extensive degradation by the gut microbiota. nih.govresearchgate.net

A hypothetical study using (+)-Catechin Gallate-¹³C₃ could involve administering the labeled compound and subsequently analyzing the isotopic enrichment in key metabolites. The data generated would allow for the construction of a metabolic map and a quantitative flux model.

Table 1: Hypothetical ¹³C-Labeled Metabolites from (+)-Catechin Gallate-¹³C₃ Metabolism

Metabolite ClassPotential Labeled MetaboliteExpected Location of ¹³C LabelMetabolic Process
Phase I Metabolites Methylated Gallic Acid-¹³C₃Gallate MoietyCatechol-O-methyltransferase (COMT) activity
Phase II Conjugates Gallic Acid-¹³C₃ GlucuronideGallate MoietyUGT enzyme activity
Microbial Metabolites Pyrogallol-¹³C₃Derived from Gallate MoietyDecarboxylation
Microbial Metabolites Phenylpropionic AcidsNot LabeledRing fission of the unlabeled catechin backbone
Microbial Metabolites Phenylacetic AcidsNot LabeledSide-chain degradation of the unlabeled catechin backbone

This table is interactive and provides a simplified representation of potential metabolic products based on known catechin biotransformation pathways.

By quantifying the abundance of these labeled metabolites over time, researchers can determine the rates of different metabolic reactions, providing insights into the bioavailability and biological activity of the parent compound and its derivatives. nih.govmdpi.com

Microbial Biotransformation and Gut Microbiota Interactions with Labeled Catechin Gallates

The human gut microbiota plays a critical role in the metabolism of dietary polyphenols, including catechin gallates, which often have low bioavailability in their native form. mdpi.comnih.gov A significant portion of ingested catechin gallates reaches the colon, where they are extensively transformed by the diverse microbial community. acs.org The use of isotopically labeled compounds like (+)-Catechin Gallate-¹³C₃ is invaluable for precisely tracking these microbial transformations.

The primary biotransformation of catechin gallates by gut microbiota begins with the hydrolysis of the ester bond, separating the catechin base from the gallate moiety. nih.govnih.gov In a study using (+)-Catechin Gallate-¹³C₃, this initial step would yield unlabeled (+)-Catechin and ¹³C-labeled gallic acid. Subsequent microbial actions on the labeled gallic acid would involve processes like decarboxylation to form pyrogallol (B1678534), which would retain the ¹³C label. The unlabeled catechin portion undergoes C-ring cleavage, leading to the formation of various phenolic acids and valerolactones. mdpi.comwur.nl

Table 2: Key Microbial Biotransformation Reactions of Catechin Gallates

Reaction TypeSubstrateKey ProductsRole of ¹³C Labeling
Ester Hydrolysis (+)-Catechin Gallate-¹³C₃(+)-Catechin + Gallic Acid-¹³C₃Confirms the initial cleavage step and quantifies its rate.
Decarboxylation Gallic Acid-¹³C₃Pyrogallol-¹³C₃Traces the conversion of the gallate moiety.
Ring Fission (+)-Catechin (unlabeled)Phenylvalerolactones (unlabeled)Differentiates the fate of the two main structural components.
Dehydroxylation Various phenolic intermediatesSimpler phenolic acidsCan be tracked if the precursor molecule is labeled.

This interactive table outlines the major microbial metabolic reactions and the utility of isotopic labeling in their study.

Furthermore, the interaction between catechin gallates and gut microbiota is reciprocal. Not only do the microbes metabolize these compounds, but the catechins and their metabolites can also modulate the composition and activity of the gut microbial community. nih.govmdpi.com Studies have shown that green tea catechins can promote the growth of beneficial bacteria such as Bifidobacterium and Bacteroides while inhibiting certain pathogenic bacteria. nih.govwur.nl By using labeled compounds, researchers could potentially trace the incorporation of carbon from catechin gallates into microbial biomass or specific microbial metabolic products, offering deeper insights into these complex interactions.

The analysis of fecal samples from subjects administered (+)-Catechin Gallate-¹³C₃ would reveal a profile of labeled microbial metabolites, providing a direct window into the colonic biotransformation pathways. nih.gov This approach helps to identify the specific bacterial species or enzymatic pathways responsible for the observed metabolic conversions, ultimately enhancing our understanding of how dietary polyphenols influence human health through their interaction with the gut microbiome.

Based on a comprehensive review of available scientific literature, there is insufficient specific data on the chemical compound "this compound" to generate the detailed article as requested in the provided outline.

The mechanistic biochemical and cellular research available focuses almost exclusively on other related catechin compounds, such as (-)-epigallocatechin-3-gallate (EGCG), (-)-epicatechin gallate (ECG), and the (-) isomer of catechin gallate. The specific stereoisomer (+)-Catechin Gallate is rarely studied in the context of the enzymes listed, and no research pertaining to its isotopically labeled form, this compound, was found.

For context:

Aromatase Activity: Research has shown that (-)-Catechin (B126292) Gallate exhibits inhibitory effects on aromatase, whereas (+)-Catechin (the non-gallated form) shows no effect on this enzyme. nih.gov This highlights the critical importance of stereochemistry in enzyme-inhibitor interactions and underscores that data from one isomer cannot be attributed to another.

Other Enzymes: Studies on the inhibition of Cyclooxygenase (COX), Glutamate Dehydrogenase (GDH), Xanthine Oxidase (XOD), and HIV-1 Integrase predominantly involve EGCG, ECG, and other common tea catechins. nih.govmdpi.comnih.govnih.govmedchemexpress.com

Due to the lack of specific research data for "this compound," generating a scientifically accurate article that strictly adheres to the requested outline is not possible without fabricating information or incorrectly extrapolating findings from different molecules.

Mechanistic Biochemical and Cellular Research Applications of + Catechin Gallate 13c3

Molecular Interactions and Signaling Pathway Modulation at the Cellular Level

(+)-Catechin Gallate-13C3, a stable isotope-labeled form of a naturally occurring flavan-3-ol, serves as a precise tool in mechanistic studies due to its identical biological activity to its unlabeled counterpart. Its molecular behavior is largely dictated by its core structure: two benzene (B151609) rings, a dihydropyran heterocycle, and a gallate moiety esterified at the C-3 position. This structure facilitates a wide range of interactions at the cellular level, influencing fundamental biological processes.

Research on structurally similar gallated catechins, such as epigallocatechin gallate (EGCG), has shown that these molecules can effectively penetrate the cell nucleus and interact directly with nuclear DNA. mdpi.com In vitro studies have demonstrated that EGCG induces a significant, large-scale, and reversible uncoiling of nucleosomal DNA. mdpi.com This conformational change occurs without causing the dissociation of either the DNA or the core histones from the nucleosome structure. mdpi.com The interaction is potent enough that even at nanomolar intranuclear concentrations, the equilibrium shifts toward a DNA-bound state. mdpi.com This destabilization of the higher-order chromatin structure can facilitate access for protein factors involved in DNA repair, replication, and transcription, thereby providing a mechanism for modulating gene expression. mdpi.com

The gallate moiety is a critical determinant of (+)-Catechin Gallate's ability to interact with proteins. This structural feature significantly enhances binding affinity to a variety of proteins, including serum albumin. nih.govmdpi.com This binding is not only crucial for its transport and stability in biological systems but also influences its bioavailability and residence time in plasma. mdpi.comnih.gov The interaction with albumin can protect the catechin (B1668976) from oxidation, thereby extending its half-life. mdpi.comnih.gov

Beyond transport proteins, (+)-Catechin Gallate and its analogs are potent modulators of enzyme activity, most notably the proteasome. The proteasome is a critical complex for protein degradation, and its inhibition can trigger apoptosis in cancer cells. Gallated catechins have been identified as effective inhibitors of the 20S proteasome's chymotrypsin-like activity. nih.govresearchgate.net Structure-activity studies reveal that the hydroxyl groups on the B-ring and the gallate group (D-ring) are essential for this inhibitory action, forming hydrogen bonds with residues in the catalytic β5 subunit of the proteasome. nih.govresearchgate.net

Table 1: Protein Interactions of Gallated Catechins

Target Protein/ComplexType of InteractionKey Structural MoietyObserved EffectReference(s)
Serum AlbuminNon-covalent BindingGallate Ester at C-3Enhanced plasma residence time nih.govmdpi.com
20S ProteasomeInhibitionGallate Group, B-Ring HydroxylsInhibition of chymotrypsin-like activity nih.govresearchgate.netnih.gov
Bcl-2 Family ProteinsBinding/InhibitionGalloyl GroupPromotion of apoptosis mdpi.com

(+)-Catechin Gallate exerts significant influence over cellular behavior by modulating key signaling pathways that govern cell proliferation, metabolism, and development.

Epidermal Growth Factor Receptor (EGFR): Gallated catechins are recognized as potent inhibitors of the EGFR signaling pathway. frontiersin.orgmdpi.com Computational and in vitro studies have shown that compounds like (+)-Catechin Gallate can bind effectively to the ATP-binding site of the EGFR kinase domain, preventing its activation. frontiersin.orgnih.gov This inhibition blocks downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are critical for cancer cell proliferation, invasion, and survival. mdpi.comnih.gov The inhibition of EGFR phosphorylation by gallated catechins has been demonstrated in various breast and cervical cancer cell lines. nih.govnih.gov

AMP-activated Protein Kinase (AMPK): In contrast to its inhibitory role on receptor tyrosine kinases, (+)-Catechin Gallate and related compounds act as activators of the AMPK signaling pathway. mdpi.comnih.govnih.gov AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK by gallated catechins has been shown to down-regulate proteins involved in lipogenesis and up-regulate those involved in fatty acid oxidation, leading to a reduction in lipid accumulation in hepatocytes. mdpi.comnih.gov This suggests a role in managing metabolic dysregulation. Some evidence indicates that this activation may be stimulated by a pro-oxidant effect of the catechin, leading to the generation of reactive oxygen species (ROS) that in turn activate AMPK. mdpi.com

Notch Signaling: The Notch signaling pathway, crucial for cell-cell communication, differentiation, and tissue development, is another target. Aberrant Notch signaling is implicated in various diseases, including cancer and fibrosis. mdpi.comfrontiersin.org Gallated catechins have been shown to attenuate Notch signaling by promoting the degradation of the active Notch intracellular domain. nih.govnih.gov This inhibition can downregulate the expression of Notch target genes, leading to reduced inflammatory responses in macrophages and decreased fibrosis in renal cells. nih.govnih.gov

The biological activity of (+)-Catechin Gallate is complexly tied to its ability to modulate cellular redox status. It can function as both an antioxidant and a pro-oxidant, depending on the cellular context and concentration.

As an antioxidant , the polyphenolic structure allows it to act as a potent scavenger of reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals. nih.govmdpi.com This direct scavenging activity protects cellular components like lipids, proteins, and DNA from oxidative damage. nih.gov Additionally, it can indirectly boost the cell's endogenous antioxidant network by inducing the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). nih.govethz.ch

Conversely, under certain conditions, (+)-Catechin Gallate can act as a pro-oxidant . mdpi.com Research has shown that (+)-catechin and its gallate form can induce oxidative stress in specific tissues, like the rat aorta. mdpi.com This pro-oxidant activity can lead to the generation of ROS, which, while potentially damaging at high levels, can also trigger beneficial cellular responses. ethz.ch For instance, a short-term increase in oxidative stress can activate cellular defense mechanisms and signaling pathways, including the AMPK pathway, ultimately enhancing the cell's resilience. mdpi.comethz.ch This dual activity is a key aspect of its mechanism of action.

A significant component of the antioxidant activity of (+)-Catechin Gallate is its ability to chelate metal ions, particularly transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). nih.govmdpi.com These metals can participate in Fenton-type reactions, generating highly reactive hydroxyl radicals and contributing to oxidative stress. researchgate.net

By forming stable complexes with these metal ions, (+)-Catechin Gallate sequesters them, preventing their participation in redox cycling. nih.govmdpi.com This metal-chelating property is crucial in mitigating oxidative damage in biological systems. nih.gov The ability to chelate excess iron has been highlighted as a potentially neuroprotective mechanism, as abnormal iron accumulation is implicated in the pathology of several neurodegenerative diseases. nih.gov This chelation prevents iron-induced oxidative stress and the aggregation of proteins associated with these conditions. nih.govnih.gov

Cellular Responses and Physiological Effects in In Vitro Systems

The molecular interactions of (+)-Catechin Gallate translate into a diverse range of observable cellular responses in in vitro models. These effects underscore its potential as a tool for studying and modulating cellular physiology.

In cancer cell lines, the inhibition of EGFR and the proteasome, coupled with the modulation of oxidative stress, leads to significant anti-proliferative effects. nih.govnih.gov This is often characterized by cell cycle arrest, typically at the G1 phase, and the induction of apoptosis. nih.gov The reduction in cyclin E levels and CDK2 kinase activity are common downstream effects of EGFR inhibition. nih.gov Furthermore, the attenuation of Notch signaling and EGFR activity has been shown to reduce the invasive and migratory potential of cancer cells in scratch assays and zymography studies. nih.govmdpi.com

In metabolic studies using hepatocytes, the activation of AMPK by gallated catechins results in a marked decrease in intracellular lipid accumulation. mdpi.comnih.gov This is achieved through the coordinated downregulation of genes involved in fatty acid synthesis and the upregulation of genes promoting fatty acid oxidation. nih.gov

In immune cells like macrophages, the inhibition of the Notch pathway by gallated catechins leads to a measurable attenuation of the inflammatory response. nih.gov Studies on renal cells have similarly shown that targeting the Notch pathway can ameliorate fibrotic processes. nih.gov The broad spectrum of cellular responses highlights the compound's pleiotropic effects, stemming from its ability to interact with multiple fundamental cellular pathways.

Table 2: Summary of In Vitro Cellular Responses to Gallated Catechins

Cell Type/ModelPathway ModulatedObserved Cellular ResponseReference(s)
Breast/Cervical Cancer CellsEGFR InhibitionDecreased proliferation, G1 cell cycle arrest, reduced cell invasion nih.govnih.gov
Various Tumor CellsProteasome InhibitionInduction of apoptosis nih.gov
Canine HepatocytesAMPK ActivationReduced intracellular lipid and triglyceride content nih.gov
Human MacrophagesNotch InhibitionAttenuation of inflammatory response nih.gov
Human Embryonic Kidney CellsNotch InhibitionDecreased fibronectin expression, reduced fibrosis markers nih.gov
A-431 Skin Carcinoma CellsPro-oxidant ActivityIncreased cell proliferation at low concentrations; cytotoxicity at high concentrations mdpi.com

Anti-proliferative and Pro-apoptotic Activities in Defined Cell Lines

(+)-Catechin Gallate, like other gallated catechins such as epigallocatechin-3-gallate (EGCG), has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. nih.govtandfonline.comrad-proceedings.org These compounds have been shown to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis. nih.goviiarjournals.org

The anti-proliferative activity of gallated catechins is often attributed to their ability to interfere with key signaling pathways involved in cell growth and division. nih.gov For instance, studies on human pancreatic ductal adenocarcinoma (PDAC) cells have shown that catechin gallate and epicatechin gallate can inhibit cell proliferation in a dose- and time-dependent manner. rad-proceedings.org This effect is partly mediated through the modulation of NF-kB activity, a crucial transcription factor in cancer progression. rad-proceedings.org

Furthermore, gallated catechins can induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. nih.gov In various cancer cell lines, including breast, colon, and lung cancer, the galloyl derivatives of catechins have been found to be the most effective in inhibiting proliferation. tandfonline.com

The pro-apoptotic effects of these compounds are often linked to their ability to induce oxidative stress within cancer cells, leading to mitochondrial damage and the release of pro-apoptotic factors like cytochrome c. nih.govfrontiersin.org EGCG, a closely related compound, has been shown to induce apoptosis by increasing the activity of caspases, a family of proteases that execute the apoptotic process. nih.gov Additionally, it can modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis. frontiersin.org

Table 1: Anti-proliferative Effects of Gallated Catechins on Various Cancer Cell Lines

Cell Line Cancer Type Compound Observed Effect
MCF-7 Breast Cancer (-)-Gallocatechin gallate 95% inhibition at 50 µM tandfonline.com
HCT-116 Colon Cancer (-)-Gallocatechin gallate 93% inhibition at 50 µM tandfonline.com
NCI-H460 Lung Cancer (-)-Gallocatechin gallate 67% inhibition at 50 µM tandfonline.com
SF-268 CNS Cancer (-)-Gallocatechin gallate Total inhibition at 100 µM tandfonline.com

Impact on Mitochondrial Function and Oxidative Phosphorylation Processes

Mitochondria, the powerhouses of the cell, play a central role in cellular metabolism and apoptosis. The impact of (+)-Catechin Gallate and related compounds on mitochondrial function is a key area of research. These molecules have been shown to have a dual role, acting as both antioxidants and, under certain conditions, as pro-oxidants that can disrupt mitochondrial function in cancer cells. mdpi.comresearchgate.net

In the context of cancer, the pro-oxidant activity of gallated catechins can lead to increased production of reactive oxygen species (ROS) within the mitochondria of tumor cells. nih.gov This surge in ROS can trigger mitochondrial-dependent apoptosis. nih.gov EGCG has been observed to decrease the mitochondrial membrane potential in cancer cells, a key event in the initiation of apoptosis. dovepress.com

Conversely, in normal cells, catechins can exhibit protective effects on mitochondria by scavenging free radicals and reducing oxidative stress. nih.govmdpi.com Some studies suggest that EGCG can stimulate mitochondrial biogenesis and promote oxidative phosphorylation, thereby enhancing cellular energy production. nih.govmdpi.com This can be beneficial in conditions associated with mitochondrial dysfunction. nih.gov The complex interplay of these compounds with mitochondrial bioenergetics highlights their potential for targeted therapeutic strategies. cardiff.ac.uk

Table 2: Effects of Gallated Catechins on Mitochondrial Parameters

Parameter Compound Effect Reference
Mitochondrial Membrane Potential EGCG Decrease in cancer cells dovepress.com
Mitochondrial Biogenesis EGCG Stimulation nih.gov
Oxidative Phosphorylation EGCG Promotion nih.gov

Modulation of Glucose Uptake and Lipid Metabolism in Cell Culture Models

(+)-Catechin Gallate and its analogs have been shown to influence cellular glucose and lipid metabolism, which are often dysregulated in diseases like cancer and diabetes. mdpi.comacademicstrive.com

In terms of glucose metabolism, studies have demonstrated that certain flavonoids, including catechin-gallate, can inhibit glucose uptake in isolated rat adipocytes. nih.govsemanticscholar.org This inhibition appears to be competitive, suggesting a direct interaction with glucose transporters, such as GLUT4. nih.gov Research on various cell lines, including liver, fat, pancreatic beta-cells, and skeletal muscle cells, has shown that epigallocatechin-3-gallate can hinder the uptake of 2-deoxyglucose. researchgate.netjpp.krakow.pl The modulation of glucose uptake is a critical aspect of controlling cellular energy supply and can have significant implications for cancer cell proliferation, which is often dependent on high rates of glycolysis.

Regarding lipid metabolism, catechins have been found to affect multiple pathways. academicstrive.comnih.gov In vitro studies suggest that green tea catechins can inhibit key steps in intestinal fat absorption. academicstrive.com Furthermore, EGCG has been shown to reduce lipid accumulation in cell culture models by modulating the expression of genes involved in lipogenesis and fat storage. mdpi.com The ability of these compounds to influence both glucose and lipid metabolism underscores their potential as therapeutic agents for metabolic disorders. mdpi.com

Table 3: Modulation of Glucose and Lipid Metabolism by Gallated Catechins in Cell Culture | Metabolic Process | Cell Type | Compound | Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | Glucose Uptake | Rat Adipocytes | Catechin-gallate | Inhibition (Ki = 90 µM) nih.gov | | Glucose Uptake | Liver, Fat, Pancreatic, Muscle Cells | EGCG | Decreased 2-deoxyglucose uptake researchgate.netjpp.krakow.pl | | Lipid Accumulation | Cell Culture Models | EGCG | Reduction mdpi.com | | Intestinal Fat Absorption | In vitro models | Green Tea Catechins | Inhibition academicstrive.com |

Future Directions and Advanced Research Perspectives for + Catechin Gallate 13c3

The future of research involving (+)-Catechin Gallate-13C3 is poised for significant advancements, particularly in its application within systems biology and analytical chemistry. The presence of the 13C3 label allows for precise tracking and quantification, which is invaluable for complex studies.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (+)-Catechin Gallate-13C3 with high isotopic purity, and how can researchers validate its isotopic integrity?

  • Methodological Answer : Synthesis requires precise incorporation of 13C3 labels at specific positions (e.g., C-2,3,4 in the catechin moiety). Isotopic purity (≥99 atom % 13C) should be confirmed via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Researchers must compare 13C-labeled peaks with unlabeled controls and calculate isotopic enrichment ratios using calibration curves . For validation, high-performance liquid chromatography (HPLC) coupled with tandem MS (HPLC-MS/MS) is recommended to detect isotopic impurities and ensure batch-to-batch consistency.

Q. How can researchers design experiments to assess the solubility and stability of this compound in aqueous and organic solvents?

  • Methodological Answer : Solubility studies should use standardized shake-flask methods across pH ranges (e.g., 1.2–7.4) to simulate physiological conditions. Stability assays require monitoring degradation kinetics via UV-Vis spectroscopy or HPLC under varying temperatures (e.g., 25°C vs. 37°C). Key parameters include:

ParameterMeasurement TechniqueConditions
SolubilityHPLC-UV24 hr equilibration
Thermal stabilityAccelerated aging40°C, 75% relative humidity
PhotostabilityLight exposure (ICH Q1B)1.2 million lux hours
These data are critical for optimizing in vitro assays and ensuring reproducibility .

Q. What standardized protocols exist for quantifying this compound in biological matrices, and how can cross-reactivity with structurally similar catechins be minimized?

  • Methodological Answer : Liquid chromatography (LC)-MS/MS with multiple reaction monitoring (MRM) is preferred. To avoid cross-reactivity:

  • Use chromatographic columns with high selectivity (e.g., C18 with 1.8 µm particle size).
  • Optimize collision energy to distinguish 13C3-labeled fragments from unlabeled analogs.
  • Validate specificity by spiking matrices with interfering compounds (e.g., epicatechin gallate, gallocatechin) and confirming resolution .

Advanced Research Questions

Q. How do isotopic labeling effects (13C3) influence the pharmacokinetic and metabolic profiling of (+)-Catechin Gallate compared to its unlabeled counterpart?

  • Methodological Answer : Isotopic labeling may alter metabolic stability due to kinetic isotope effects (KIEs). Researchers should:

  • Conduct comparative in vitro metabolism assays using liver microsomes or hepatocytes.
  • Track 13C3-labeled metabolites via high-resolution MS (HRMS) and compare metabolic pathways (e.g., glucuronidation, sulfation) to unlabeled controls.
  • Use compartmental modeling to assess differences in absorption/distribution kinetics. Recent studies suggest 13C labeling does not significantly alter bioavailability but may enhance tracer specificity in mass spectrometry .

Q. What experimental strategies can resolve contradictions in reported COX-1/COX-2 inhibition efficacy of (+)-Catechin Gallate across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). To address this:

  • Standardize assays using recombinant human COX-1/COX-2 and arachidonic acid as substrate.
  • Include positive controls (e.g., aspirin for COX-1, celecoxib for COX-2).
  • Perform dose-response analyses (IC50 calculations) under physiologically relevant pH and temperature.
  • Evaluate non-competitive vs. competitive inhibition via Lineweaver-Burk plots .

Q. How can researchers leverage isotopic labeling to track this compound’s intracellular trafficking and mechanism of action in cancer cell models?

  • Methodological Answer : Stable isotope tracing combined with fluorescence microscopy or nano-secondary ion MS (NanoSIMS) enables spatial tracking. Key steps:

  • Treat cells with 13C3-labeled compound and fix at timed intervals.
  • Use anti-13C antibodies or isotope-encoded probes for subcellular localization.
  • Correlate trafficking patterns with functional outcomes (e.g., apoptosis via Annexin V staining). Recent work highlights preferential mitochondrial accumulation, suggesting ROS-mediated mechanisms .

Data Analysis and Interpretation

Q. How should researchers address variability in biological activity data for this compound across cell lines or animal models?

  • Methodological Answer : Stratify data by model system (e.g., primary vs. immortalized cells) and apply meta-analysis tools. For example:

  • Use random-effects models to account for inter-study heterogeneity.
  • Perform sensitivity analyses to identify outliers (e.g., cell lines with aberrant expression of drug transporters).
  • Validate findings in orthogonal assays (e.g., CRISPR knockdown of target genes) .

Q. What computational tools are suitable for predicting the binding affinity of this compound to COX isoforms, and how can these predictions be experimentally validated?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model interactions. Validation requires:

  • Site-directed mutagenesis of predicted binding residues (e.g., COX-2 Arg120).
  • Surface plasmon resonance (SPR) to measure binding kinetics (ka, kd).
  • Competitive inhibition assays with known COX inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.